N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide
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Overview
Description
Aminocyclopentenone compound 3 is a versatile organic molecule characterized by a cyclopentane ring with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocyclopentenone compound 3 can be synthesized through the aza-Piancatelli rearrangement of furylcarbinols with hydroxylamines. This reaction typically involves the use of a catalyst such as dysprosium triflate (Dy(OTf)3) in acetonitrile (MeCN) at elevated temperatures (around 80°C) . The reaction proceeds with high yield and selectivity, making it a practical method for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for aminocyclopentenone compound 3 are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity and yield, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Aminocyclopentenone compound 3 undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Aminocyclopentenone compound 3 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of aminocyclopentenone compound 3 involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can act as an electrophile. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Aminocyclopentenone compound 3 can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the amino group, making it less versatile in certain reactions.
Aminocyclopentane: Lacks the ketone group, limiting its reactivity in oxidation and reduction reactions.
Aminocyclopentadiene: Contains a diene system, which can participate in different types of reactions compared to aminocyclopentenone compound 3 .
Conclusion
Aminocyclopentenone compound 3 is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C19H19ClN2O3S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S/c1-13-17(9-10-19(13)23)21-18-11-15(7-8-16(18)20)22-26(24,25)12-14-5-3-2-4-6-14/h2-8,11,21-22H,9-10,12H2,1H3 |
InChI Key |
NCJRKRWVOHVDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)NC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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